N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide
Description
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-thiophen-2-ylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-7-8-13)11-19-14-5-2-1-4-12(14)10-15(19)16-6-3-9-21-16/h1-6,9-10,13H,7-8,11H2,(H,18,20) |
InChI Key |
LSWNIWMMOCEVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Cyclization to Form the Indole Core
-
Introduction of the Acetamide Group
Advantages
-
Efficiency : Cyclization provides a direct route to the indole scaffold.
-
Versatility : Cyclopropylamine can be introduced post-cyclization, allowing flexibility in substituent placement.
| Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|
| Triethyl phosphite, reflux | Cyclization of thiophenyl precursor | Moderate | WO2015109496A1 |
| Cyclopropylamine, Ac₂O, K₂CO₃ | Acetamide formation | High | ACS Chem Rev |
Cross-Coupling Strategies for Thiophenyl Group Introduction
This method employs palladium-catalyzed cross-coupling to install the thiophen-2-yl group, ensuring regioselectivity.
Key Steps
-
Halogenation of the Indole Core
-
Introduce a bromine or iodine at the indole’s 2-position via electrophilic substitution.
-
-
Suzuki-Miyaura Coupling
-
Acetamide Formation
-
Treat the functionalized indole with cyclopropylamine and acetyl chloride in anhydrous conditions.
-
Advantages
-
Precision : Cross-coupling ensures the thiophenyl group is positioned at the 2-indole position.
-
High Yields : Palladium catalysts enable efficient C–C bond formation.
| Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Suzuki coupling | 70–90% | ACS Chem Rev |
| Cyclopropylamine, AcCl, DCM | Acetamide formation | 80–95% | PMC articles |
Condensation Reactions for Indole Formation
This route uses condensation of aldehydes and amines to construct the indole scaffold directly.
Key Steps
-
Condensation of Thiophenyl Aldehyde
-
Cyclization to Form Indole
-
Acetamide Functionalization
-
React the indole’s nitrogen with cyclopropylamine and acetic anhydride under mild basic conditions.
-
Advantages
-
One-Pot Synthesis : Combines cyclization and functionalization steps.
| Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|
| p-TSA, CH₃CN, reflux | Condensation and cyclization | 50–60% | PMC articles |
| Cyclopropylamine, Ac₂O, Et₃N | Acetamide formation | 75–85% | WO2015109496A1 |
Comparative Analysis of Synthetic Routes
The choice of method depends on resource availability and desired yield/precision.
| Parameter | Cyclization | Cross-Coupling | Condensation |
|---|---|---|---|
| Regioselectivity | Moderate | High | Moderate |
| Yield | 50–70% | 70–90% | 50–60% |
| Cost | Low | High | Low |
| Complexity | Moderate | High | Low |
Challenges and Optimization Strategies
-
Regioselectivity in Thiophenyl Group Placement
-
Low Yields in Cyclization
-
Side Reactions in Acetamide Formation
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted indole derivatives .
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its key applications:
Antimicrobial Activity
Research indicates that N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide exhibits significant antimicrobial activity against various pathogens, including:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values suggest effectiveness.
- Escherichia coli : Similar antimicrobial efficacy has been reported.
Case Study: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial properties of compounds with similar structures, demonstrating a strong correlation between structural modifications and enhanced antimicrobial activity. The findings indicated that specific substitutions on the indole ring improved potency against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown promise in anticancer research, particularly against human cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies revealed that this compound exhibited selective cytotoxicity with IC50 values in the low micromolar range against several cancer types, including breast and liver cancers. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been investigated, particularly concerning acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.
Research Findings
Studies have shown that derivatives of this compound can inhibit acetylcholinesterase activity, suggesting a possible application in treating conditions like Alzheimer's disease.
Summary of Research Findings
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition | 2024 |
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural differentiators include the thiophene-2-yl group at the indole’s 2-position and the cyclopropyl-acetamide side chain. Below is a comparative analysis with similar indole-acetamide derivatives:
*Estimated based on analogs in .
Key Observations:
- Thiophene vs. Fluorobenzoyl : The thiophene’s electron-rich aromatic system may improve binding to hydrophobic pockets compared to the electron-deficient fluorobenzoyl group in .
- Cyclopropyl vs. Pyridinylmethyl : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to the pyridinylmethyl side chain in , enhancing stability.
Antioxidant Activity Trends
highlights that halogenated phenyl rings (e.g., compound 3j with halogens) significantly enhance antioxidant activity in indole-acetamides . While the target compound lacks halogens, its thiophene group—a bioisostere of phenyl—may mimic these effects through sulfur-mediated radical scavenging or improved membrane permeability.
Biological Activity
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group, an indole moiety, and a thiophene ring, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : Using Fischer indole synthesis.
- Introduction of the Cyclopropyl Group : Via cyclopropanation reactions.
- Formation of the Acetamide Group : Through acylation reactions with acyl chlorides.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound using the microdilution method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 4.0 to 16.0 μg/mL, indicating significant antimicrobial potential compared to standard antibiotics.
| Pathogen | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8.0 | Ciprofloxacin | 4.0 |
| Escherichia coli | 16.0 | Amoxicillin | 8.0 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies assessed its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values exceeding 100 μM, suggesting that while it shows some activity, further modifications may enhance its potency.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | >100 |
| HeLa (Cervical Cancer) | >100 |
| A549 (Lung Cancer) | >100 |
The proposed mechanism of action involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The indole and thiophene moieties are believed to play crucial roles in binding affinity and selectivity towards these targets.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide and its derivatives?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole-thiophene core via condensation reactions (e.g., using 1H-indole-3-carbaldehyde oxime and halogenated acetamides in DMF with KI/K₂CO₃ at 80°C for 8 hours) .
- Step 2 : Cyclopropane group introduction via cyclopropanation reagents (e.g., Simmons-Smith reagent) under controlled temperature (-30°C to 100°C) .
- Optimization : Polar aprotic solvents (e.g., THF) and catalysts (e.g., Pd for cross-coupling) improve yield and purity .
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., C=O at ~1700–1760 cm⁻¹, NH at ~3300–3369 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., indole-CH at δ 6.3–7.9 ppm, cyclopropane-CH₂ at δ 4.3–4.9 ppm) .
- X-ray crystallography : Resolves 3D structure (e.g., bond lengths: C(9)-N(1) = 1.376 Å) using SHELX software for refinement .
Q. How is antioxidant activity evaluated for indole-acetamide derivatives?
- FRAP assay : Measures Fe³⁺→Fe²⁺ reduction (absorbance at 593 nm) .
- DPPH assay : Quantifies radical scavenging (absorbance at 517 nm; % inhibition = [(Blank – Sample)/Blank] × 100) .
- Key findings : Ortho-substituted halogens (Cl, Br) enhance activity (e.g., compound 3j: IC₅₀ = 12 µM vs. ascorbic acid = 10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- Ortho vs. meta/para substitution : Ortho-halogens (Cl/Br) improve antioxidant activity by 30–40% compared to meta/para analogues due to enhanced electron-withdrawing effects and steric stabilization of radical intermediates .
- Cyclopropane vs. alkyl groups : Cyclopropane increases metabolic stability by reducing CYP450-mediated oxidation .
Q. How can computational methods validate experimental structural data?
- DFT calculations (B3LYP/6-311++G(d,p)) : Optimize geometry and compare with X-ray data (e.g., RMSD < 0.05 Å for compound 3a) .
- Molecular docking : Predicts binding modes (e.g., interaction with antioxidant enzymes like SOD or catalase) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized protocols : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time) .
- Structural verification : Confirm purity via HPLC and crystallography to rule out impurities skewing results .
Q. How is SHELX applied in refining crystal structures of indole derivatives?
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Stepwise substitution : Synthesize derivatives with systematic substituent variations (e.g., halogen, methyl, methoxy) .
- Multivariate analysis : Correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
